(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one

p53 Y220C stabilizer Thermal shift assay Covalent chaperone

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS 38470-63-2), also designated Antitumor agent-202 or compound C8, is an indole-based chalcone with an α,β-unsaturated carbonyl system. It functions as a covalent stabilizer of the oncogenic p53 Y220C mutant, a prevalent structural variant in human cancers that compromises DNA binding and tumor suppressor function.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 38470-63-2
Cat. No. B3133256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one
CAS38470-63-2
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H13NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-12,18H/b11-10+
InChIKeyXVTDCPBGCCPEBA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS 38470-63-2): A p53 Y220C Mutant Stabilizer Chalcone


(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS 38470-63-2), also designated Antitumor agent-202 or compound C8, is an indole-based chalcone with an α,β-unsaturated carbonyl system. It functions as a covalent stabilizer of the oncogenic p53 Y220C mutant, a prevalent structural variant in human cancers that compromises DNA binding and tumor suppressor function [1]. The compound was identified through structure-based virtual screening of >2 million compounds and confirmed to selectively bind and restore thermal stability to the mutated protein [2]. Its molecular formula is C17H13NO with a molecular weight of 247.29 g/mol.

Why Generic Chalcone Substitution Fails for (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one in p53 Y220C Research


In-class indole chalcones cannot be interchanged for p53 Y220C stabilization studies because minor structural variations profoundly alter target engagement, covalent binding geometry, and cellular selectivity. The positional isomer (E)-1-(1H-indol-3-yl)-3-phenyl-2-propen-1-one, which places the carbonyl adjacent to the indole ring rather than the phenyl ring, exhibits a fundamentally different bioactivity profile: it acts as an LXR-beta ligand with an IC50 of 67.4 µM [1] rather than engaging the p53 Y220C crevice. Even within the same p53 Y220C stabilizer series, modifications to the parent C8 scaffold produce quantifiable shifts in thermal stabilization capacity (ΔTm ranging from +0.5 °C to +1.0 °C) and tumor cell selectivity [2], demonstrating that procurement decisions based solely on chalcone class membership risk acquiring compounds with no relevant activity.

Head-to-Head Quantitative Differentiation Evidence for (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one


Thermal Stabilization of p53 Y220C: C8 versus Derivative Compounds

In a protein thermal shift (PTS) assay, the parent compound C8 (synonymous with (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one) increased the melting temperature of recombinant p53 Y220C core domain by ΔTm = +0.5 °C relative to DMSO control. Structure-guided modification yielded compounds C8-1a, C8-1b, and C8-2b, each achieving ΔTm = +1.0 °C, representing a 0.5 °C improvement over the parent C8 [1]. This demonstrates that the unmodified C8 scaffold provides a validated baseline for thermal stabilization, while subsequent derivatives offer enhanced potency. The assay utilized recombinant p53 Y220C core domain protein and measured fluorescence-based thermal denaturation curves.

p53 Y220C stabilizer Thermal shift assay Covalent chaperone

Mechanism-Based Selectivity: Covalent p53 Y220C Engagement versus Off-Target Nuclear Receptor Activity of a Positional Isomer

The target compound (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one acts as a covalent stabilizer of p53 Y220C by forming covalent bonds with Cys124 and Cys220 within the DNA-binding domain crevice, as confirmed by molecular dynamics simulations and homogeneous time-resolved fluorescence (HTRF) DNA-binding assays [1]. In contrast, its positional isomer (E)-1-(1H-indol-3-yl)-1-phenyl-2-propen-1-one (BDBM114916), where the carbonyl is adjacent to the indole rather than the phenyl ring, does not engage p53 Y220C and instead shows weak activity against the oxysterol receptor LXR-beta with an IC50 of 67.4 µM (67,400 nM) [2]. This >100-fold shift in functional output—from sub-micromolar target engagement to mid-micromolar off-target binding—is a direct consequence of the carbonyl position.

Target engagement Selectivity profiling Covalent inhibitor

Selective Anti-Proliferative Activity in p53 Y220C-Mutant Tumor Cells

Cell viability assays performed in the Li et al. (2025) study demonstrated that the derivative C8-1b, structurally modified from the parent C8 scaffold, exerted selective inhibitory effects on the proliferation of tumor cells harboring the p53 Y220C mutation, while showing reduced activity against p53 wild-type or non-Y220C mutant lines [1]. Although exact IC50 values are not disclosed in the accessible sections of the publication, the qualitative selectivity profile establishes that the indole-chalcone scaffold represented by the target compound enables genotype-dependent anti-proliferative activity. The unmodified parent compound C8 serves as the validated starting point for these selective cell-based effects.

Cancer cell viability Genotype-selective cytotoxicity Precision oncology

Covalent Binding Mode Confirmed by Molecular Dynamics: C8 versus Non-Covalent Indole Analogues

Molecular dynamics simulations by Wen et al. (2025) demonstrated that both enantiomers of C8 form covalent bonds with Cys124 and Cys220 of the p53 Y220C mutant, stabilizing the DNA-binding domain conformation [1]. This dual-cysteine covalent engagement is distinct from non-covalent indole-based p53 Y220C ligands such as PhiKan083 (PDB 5AOI), which occupy the surface crevice through hydrophobic and hydrogen-bond interactions without covalent bond formation [2]. The covalent mechanism confers prolonged target residence time and sustained thermal stabilization, whereas non-covalent analogues dissociate more rapidly under physiological conditions.

Covalent drug discovery Structure-based design Binding mode characterization

Optimal Research and Procurement Scenarios for (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS 38470-63-2)


Reference Standard for p53 Y220C Thermal Shift Assay Development and Validation

This compound serves as the validated baseline control (ΔTm = +0.5 °C) for protein thermal shift assays measuring p53 Y220C stabilization. Laboratories developing or validating new thermal shift protocols for mutant p53 screening can use this compound to establish assay windows, determine Z'-factor, and benchmark the activity of novel stabilizer candidates. The quantified ΔTm value provides a reproducible reference point for inter-laboratory comparisons [1].

Chemical Probe for Covalent p53 Y220C Target Engagement Studies

With its confirmed covalent binding to Cys124 and Cys220 of p53 Y220C, this compound is suited for target engagement studies using techniques such as cellular thermal shift assay (CETSA), mass spectrometry-based cysteine reactivity profiling, or HTRF DNA-binding restoration assays. Its covalent mechanism enables washout-resistant target engagement readouts that non-covalent probes cannot provide [1].

Scaffold for Structure-Activity Relationship (SAR) Optimization in Mutant p53 Reactivation Programs

As the parent compound (C8) from which derivatives C8-1a, C8-1b, and C8-2b were designed—each achieving a doubling of thermal stabilization capacity to ΔTm = +1.0 °C—this compound provides the essential baseline for medicinal chemistry campaigns. Procurement of the parent scaffold enables rational SAR exploration through systematic modification of the indole, phenyl, or enone moieties [1].

Selectivity Control for Genotype-Dependent Cytotoxicity Profiling

In cell viability screens comparing p53 Y220C-mutant versus p53 wild-type tumor lines, this compound (and its derivatives) can serve as positive controls for genotype-selective growth inhibition. Its demonstrated selectivity for Y220C-mutant cells, contrasted with the non-selective cytotoxicity profile of its positional isomer (LXR-beta IC50 67.4 µM), underscores its utility as a mechanism-specific tool compound [1][2].

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